molecular formula C21H14N4O2S B2356874 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine CAS No. 723319-55-9

2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine

Cat. No.: B2356874
CAS No.: 723319-55-9
M. Wt: 386.43
InChI Key: BLNOCPNRCZVWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine” is a complex organic molecule that contains a benzimidazole ring, a nitrophenyl group, and a benzothiazine moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for the synthesis of related compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available literature .

Scientific Research Applications

Oxidative Cyclocondensation

Research by Dzvinchuk, Vypirailenko, and Lozinskii (2004) explored oxidative cyclocondensation involving 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine. They observed that certain 1,4-benzothiazines, including this compound, are stable and do not isomerize, despite undergoing complex reactions like hydrolytic fission (Dzvinchuk, Vypirailenko & Lozinskii, 2004).

Synthesis and Characterization

Bhor and Sable (2022) utilized similar compounds in the synthesis and characterization of anti-inflammatory agents. They employed various chemicals and methods like TLC and IR spectra to create derivatives for testing anti-inflammatory activities (Bhor & Sable, 2022).

Antioxidant Properties

Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) synthesized benzimidazole derivatives, including this compound, and studied their effects on rat liver microsomal lipid peroxidation. They found significant antioxidant properties, with some compounds outperforming butylated hydroxytoluene (Kuş, Ayhan-Kilcigil, Eke & Iscan, 2004).

Antimicrobial Activities

Bhingolikar, Ingle, Dengle, Bondge, and Mane (2003) synthesized 1,4-benzothiazines with thiazolyl/imidazolyl moieties, including variants of the compound , to evaluate their antimicrobial activities. The study included the synthesis of novel compounds and their screening against various microorganisms (Bhingolikar et al., 2003).

Synthesis and Isomerism

Dzvinchuk, Turov, and Lozinskii (2009) conducted research on the synthesis and isomerism of similar compounds, exploring the reaction mechanisms and the isomerism of the products. They utilized NMR spectroscopy for analysis (Dzvinchuk, Turov & Lozinskii, 2009).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature .

Future Directions

The future directions for research on this compound are not specified in the available literature .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)14-11-9-13(10-12-14)19-20(28-18-8-4-3-7-17(18)22-19)21-23-15-5-1-2-6-16(15)24-21/h1-12,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNOCPNRCZVWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.